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Compound of Interest

Compound Name: 2-Fluoro-3-iodo-6-methylpyridine

Cat. No.: B1360902

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive characterization of 2-Fluoro-3-iodo-6-
methylpyridine, a key halogenated pyridine derivative utilized in modern synthetic chemistry.
With its unique substitution pattern, this compound serves as a versatile building block,
particularly in the synthesis of novel pharmaceutical agents and complex organic molecules.
This document outlines its physicochemical properties, spectral data, a proposed synthetic
pathway with detailed experimental protocols, and its applications in cross-coupling reactions.

The information is structured to be a practical resource for researchers in organic synthesis and
drug discovery.

Chemical Identity and Physical Properties

2-Fluoro-3-iodo-6-methylpyridine is a substituted pyridine ring with fluorine, iodine, and
methyl groups at positions 2, 3, and 6, respectively. This arrangement of functional groups
provides distinct reactivity, making it a valuable intermediate in organic synthesis.
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Property Value Reference
CAS Number 884494-48-8

Molecular Formula CeHsFIN [1]
Molecular Weight 237.01 g/mol

Appearance White to yellow solid [2]

Boiling Point 233.1 °C at 760 mmHg

2-8°C, Keep in dark place,
Storage Temperature [1]
Inert atmosphere

Spectral Data

The following sections provide an overview of the expected spectral data for 2-Fluoro-3-iodo-
6-methylpyridine based on available information and spectroscopic principles.

'H NMR Spectroscopy

The proton NMR spectrum is expected to show two aromatic protons and a methyl group
singlet. The chemical shifts and coupling constants will be influenced by the electronic effects
of the fluorine, iodine, and nitrogen atoms.

Expected Chemical Shift

Assignment Multiplicity
(ppm)

Pyridine-H (position 4 or 5) 0 7.0-8.0 Doublet

Pyridine-H (position 4 or 5) 0 7.0-8.0 Doublet

Methyl Protons (-CHs) 0~25 Singlet

3C NMR Spectroscopy

The 13C NMR spectrum will display six distinct signals corresponding to the six carbon atoms of
the pyridine ring and the methyl group. The carbon atoms directly attached to fluorine and
iodine will exhibit characteristic chemical shifts and coupling with the fluorine atom.
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Assignment Expected Chemical Shift (ppm)
C-F ~160-165 (d, 1JCF)

C-l ~90-100

C-CHs ~150-155

Pyridine-C ~120-140

Pyridine-C ~120-140

-CHs ~20-25

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the aromatic C-H, C=C, C=N,

and C-F bonds.

Expected Absorption Band

Functional Group Intensity
(cm™)

Aromatic C-H Stretch 3000-3100 Medium

C=C and C=N Stretch 1400-1600 Medium to Strong

C-F Stretch 1150-1250 Strong

C-H Bend (Aromatic) 800-900 Medium

Mass Spectrometry

The mass spectrum is expected to show a prominent molecular ion peak (M*) at m/z = 237.
Key fragmentation patterns would likely involve the loss of iodine, a methyl radical, or other

fragments.
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miz Assignment
237 [M]*

222 [M - CHs]*
110 M - 1]+

Synthesis and Experimental Protocols

A specific, detailed experimental protocol for the synthesis of 2-Fluoro-3-iodo-6-
methylpyridine is not readily available in the public domain. However, a plausible synthetic
route can be proposed based on established methodologies for the halogenation of pyridine
derivatives.

Proposed Synthetic Pathway

A likely synthetic route starts from the commercially available 2-Fluoro-6-methylpyridine,
followed by a regioselective iodination reaction.

2-Fluoro-6-methylpyridine lodination »- 2-Fluoro-3-iodo-6-methylpyridine

Click to download full resolution via product page

Caption: Proposed synthesis of 2-Fluoro-3-iodo-6-methylpyridine.

Experimental Protocol: lodination of 2-Fluoro-6-
methylpyridine (Proposed)

This protocol is a general guideline based on similar iodination reactions of fluorinated
pyridines.

Materials:
¢ 2-Fluoro-6-methylpyridine

e N-lodosuccinimide (NIS)
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» Trifluoroacetic acid (TFA)

¢ Dichloromethane (DCM)

e Saturated aqueous sodium thiosulfate solution
e Saturated aqueous sodium bicarbonate solution
e Brine

e Anhydrous magnesium sulfate

« Silica gel for column chromatography

o Hexanes and Ethyl Acetate for elution

Procedure:

To a solution of 2-Fluoro-6-methylpyridine (1.0 eq) in dichloromethane (DCM), add N-
lodosuccinimide (1.1 eq).

e Cool the mixture to 0 °C in an ice bath.
o Slowly add trifluoroacetic acid (TFA) (2.0 eq) dropwise.

» Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC
or GC-MS.

o Upon completion, quench the reaction by the addition of saturated aqueous sodium
thiosulfate solution.

o Separate the organic layer, and wash sequentially with saturated agqueous sodium
bicarbonate solution and brine.

o Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under
reduced pressure.
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» Purify the crude product by flash column chromatography on silica gel using a gradient of
ethyl acetate in hexanes to yield 2-Fluoro-3-iodo-6-methylpyridine.

Applications in Cross-Coupling Reactions

2-Fluoro-3-iodo-6-methylpyridine is an excellent substrate for various palladium-catalyzed
cross-coupling reactions, enabling the formation of C-C and C-N bonds at the 3-position. The
presence of the iodine atom makes it particularly reactive in these transformations.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling allows for the formation of a C-C bond between the pyridine ring
and a wide range of organoboron compounds.

ArB(OH)z, Pd Catalyst, Base _

2-Fluoro-3-iodo-6-methylpyridine 3-Aryl/Vinyl-2-fluoro-6-methylpyridine

Click to download full resolution via product page
Caption: Suzuki-Miyaura coupling of 2-Fluoro-3-iodo-6-methylpyridine.
General Protocol for Suzuki-Miyaura Coupling:

 In areaction vessel, combine 2-Fluoro-3-iodo-6-methylpyridine (1.0 eq), the desired aryl
or vinyl boronic acid (1.2 eq), a palladium catalyst (e.g., Pd(PPhs)4, 0.05 eq), and a base
(e.g., K2COs3, 2.0 eq).

o Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen).
e Add a degassed solvent system (e.g., a mixture of 1,4-dioxane and water).

» Heat the reaction mixture to 80-100 °C and stir until the starting material is consumed
(monitor by TLC or GC-MS).

 After cooling, dilute the mixture with water and extract with an organic solvent (e.g., ethyl
acetate).
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» Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and
concentrate.

 Purify the product by column chromatography.

Sonogashira Coupling

The Sonogashira coupling facilitates the formation of a C-C bond with terminal alkynes.

Terminal Alkyne, Pd/Cu Catalyst, Base _

2-Fluoro-3-iodo-6-methylpyridine 3-Alkynyl-2-fluoro-6-methylpyridine

Click to download full resolution via product page
Caption: Sonogashira coupling of 2-Fluoro-3-iodo-6-methylpyridine.
General Protocol for Sonogashira Coupling:

e To a solution of 2-Fluoro-3-iodo-6-methylpyridine (1.0 eq) and the terminal alkyne (1.2 eq)
in a suitable solvent (e.g., THF or DMF), add a palladium catalyst (e.g., PdCIz2(PPhs)z, 0.03
eq), a copper(l) co-catalyst (e.g., Cul, 0.06 eq), and an amine base (e.g., triethylamine, 2.5
eq).

o Degas the mixture and stir under an inert atmosphere at room temperature or with gentle
heating.

e Monitor the reaction by TLC or GC-MS.

e Upon completion, filter the reaction mixture through a pad of celite and concentrate the
filtrate.

 Partition the residue between water and an organic solvent.

» Dry the organic layer, concentrate, and purify by column chromatography.

Buchwald-Hartwig Amination
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This reaction allows for the formation of a C-N bond, providing access to 3-amino-2-fluoro-6-
methylpyridine derivatives.

Amine, Pd Catalyst, Base

2-Fluoro-3-iodo-6-methylpyridine 3-Amino-2-fluoro-6-methylpyridine

Click to download full resolution via product page
Caption: Buchwald-Hartwig amination of 2-Fluoro-3-iodo-6-methylpyridine.
General Protocol for Buchwald-Hartwig Amination:

 In a glovebox or under an inert atmosphere, charge a reaction vessel with a palladium
precatalyst, a suitable phosphine ligand, and a strong, non-nucleophilic base (e.g., sodium
tert-butoxide).

e Add 2-Fluoro-3-iodo-6-methylpyridine (1.0 eq) and the desired amine (1.2 eq).
e Add an anhydrous, degassed solvent (e.g., toluene or dioxane).

» Heat the reaction mixture with stirring until the starting material is consumed (monitor by TLC
or LC-MS).

 After cooling, quench the reaction, dilute with an organic solvent, and wash with water and
brine.

e Dry the organic layer, concentrate, and purify the product by column chromatography.

Safety and Handling

2-Fluoro-3-iodo-6-methylpyridine should be handled by trained professionals in a well-
ventilated laboratory. Appropriate personal protective equipment (PPE), including safety
glasses, gloves, and a lab coat, should be worn. For detailed safety information, refer to the
Safety Data Sheet (SDS) provided by the supplier.

Conclusion
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2-Fluoro-3-iodo-6-methylpyridine is a highly functionalized pyridine derivative with significant
potential as a building block in organic synthesis. Its well-defined reactivity, particularly in
palladium-catalyzed cross-coupling reactions, makes it a valuable intermediate for the
construction of complex molecules in the pharmaceutical and materials science industries. This
guide provides a foundational understanding of its properties, spectral characteristics, and
synthetic utility to aid researchers in its effective application.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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